Pyrrolo[1,2-a]quinazoline-1,5-dione
Overview
Description
Pyrrolo[1,2-a]quinazoline-1,5-dione is a type of N-heterocyclic compound . These compounds, such as quinazolinone derivatives, have significant biological activities .
Synthesis Analysis
A green procedure has been developed for the preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione . This involves a double cyclocondensation cascade using anthranilamide and ethyl levulinate . Various heterogeneous Brønsted acid catalysts were screened, and Amberlyst® 15 was found to be a convenient choice . By applying mechanochemical activation, the necessary time was shortened to three hours compared to the 24 hours needed under conventional conditions to obtain a high yield of the target product .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione is a double cyclocondensation cascade . This reaction uses anthranilamide and ethyl levulinate . Various catalysts were used in these cyclocondensations, such as strong bases, strong mineral or weak organic Brønsted acids, sulfonic acids, Lewis acids, and ammonium salts .Scientific Research Applications
Application 1: Synthesis of Derivatives
- Summary of Application: Pyrrolo[1,2-a]quinazoline-1,5-dione derivatives are synthesized through a double cyclocondensation cascade using anthranilamide and ethyl levulinate . These derivatives have significant biological activities, making them of great interest in the field of organic chemistry .
- Methods of Application: The synthesis involves the use of various heterogeneous Brønsted acid catalysts, with Amberlyst® 15 being a convenient choice . Mechanochemical activation is applied in the preparation of this N-heterotricyclic compound, shortening the necessary time to three hours compared to the 24 hours needed under conventional conditions .
- Results or Outcomes: The method results in a high yield of the target product .
Application 2: Anti-bacterial and Anti-oxidant Activities
- Summary of Application: 1,5-disubstituted pyrrolo[1,2-a]quinazoline derivatives have been synthesized and evaluated for their anti-bacterial and anti-oxidant activities .
- Methods of Application: The derivatives were prepared from 2-chloro-4-substituted quinazolines, propargyl alcohol, and secondary amines through novel multi-component reactions . These one-pot reactions were carried out in the presence of a palladium-copper catalyst .
- Results or Outcomes: A number of synthesized compounds were screened for their in vitro anti-bacterial activity against Gram-positive and Gram-negative bacteria using a well-diffusion method . Also, the anti-oxidant activity of the products was evaluated using the DPPH (2,2-diphenyl-2-picrylhydrazyl) assays .
Application 3: Preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
- Summary of Application: A green procedure has been developed for the preparation of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione .
- Methods of Application: The preparation involves a double cyclocondensation cascade using anthranilamide and ethyl levulinate . Various heterogeneous Brønsted acid catalysts were screened, with Amberlyst® 15 being a convenient choice . Mechanochemical activation was applied, shortening the necessary time to three hours compared to the 24 hours needed under conventional conditions .
- Results or Outcomes: The method results in a high yield of the target product .
Application 4: Luminescence Applications
- Summary of Application: The electronic and redox characterization of new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines synthesized, constitutes a new alternative in luminescence applications .
- Methods of Application: The study involved the synthesis of new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines .
- Results or Outcomes: The compounds showed interesting ɛ (π–π*) in the absorption spectra with remarkable values between 151,408 and 271,274 M−1 cm−1 .
Application 5: PARP Inhibitors
- Summary of Application: Compounds of Pyrrolo[1,2-a]quinazoline-1,5-dione are claimed as PARP (poly ADP ribose polymerase) inhibitors, and have a potential as anti-cancer therapeutics .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the synthesis of the compound and subsequent testing in relevant biological assays .
- Results or Outcomes: The compounds have shown potential as anti-cancer therapeutics, although specific results or outcomes are not provided in the source .
Application 6: Luminescence Applications
- Summary of Application: The electronic and redox characterization of the new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines synthesized, constitutes a new alternative in luminescence applications .
- Methods of Application: The study involved the synthesis of new racemic pyrazolo[1,5-c]pyrrolo[1,2-a]quinazolines and pyrazolo[1,5-c]pyrido[1,2-a]quinazolines .
- Results or Outcomes: The compounds showed interesting ɛ (π–π*) in the absorption spectra with remarkable values between 151,408 and 271,274 M−1 cm−1 .
properties
IUPAC Name |
pyrrolo[1,2-a]quinazoline-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZWJRQSHRKMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]quinazoline-1,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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